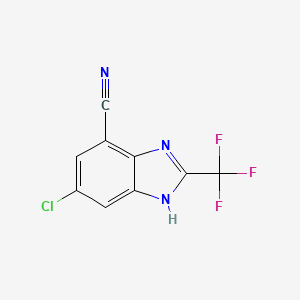

Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-

Description

Benzimidazole derivatives are a critical class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound 6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile features a benzimidazole core substituted with a chloro group at position 6, a trifluoromethyl group at position 2, and a carbonitrile moiety at position 2. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

89427-08-7 |

|---|---|

Molecular Formula |

C9H3ClF3N3 |

Molecular Weight |

245.59 g/mol |

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16) |

InChI Key |

DUUONMUYQRZUOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-

General Synthetic Strategy

The synthesis of benzimidazole derivatives, including those substituted with chloro and trifluoromethyl groups, typically involves the condensation of appropriately substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. The carbonitrile group at the 4-position can be introduced via functional group transformations such as nitrile formation from precursors or by using nitrile-containing starting materials.

Specific Synthetic Routes and Key Steps

Condensation of Substituted o-Phenylenediamine with Aldehydes

- A common approach involves the condensation of 4-chloro-1,2-phenylenediamine or 4-trifluoromethyl-1,2-phenylenediamine with aldehydes bearing the desired substituents to form the benzimidazole ring system.

- For example, in patent WO2011099832A2, 4-chloro-1,2-phenylenediamine was reacted with 2-bromo-1H-benzimidazole-5-carbaldehyde to yield substituted benzimidazole intermediates, which were further elaborated to target compounds.

Use of Trifluoroacetic Acid and Lewis Acid Catalysts

- Sharma et al. (2024) described the synthesis of 5,6-substituted-2-trifluoromethyl-benzimidazole derivatives by condensing substituted o-phenylenediamines in propylene glycol with trifluoroacetic acid in the presence of boron trifluoride etherate (BF3·OEt2) as a catalyst.

- The reaction mixture was heated at 110°C for 6 hours, followed by workup and purification via silica gel chromatography.

Multi-step Synthesis Including Halogenation and Functional Group Interconversion

- The patent literature describes multi-step syntheses involving halogenation (chloro substitution), trifluoromethylation, and subsequent functional group modifications.

- For instance, preparation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole was achieved by condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde, followed by further transformations to reach the desired benzimidazole derivatives.

Comparative Data Table of Preparation Methods

Research Discoveries and Mechanistic Insights

- The use of trifluoroacetic acid combined with BF3·OEt2 as a Lewis acid catalyst is crucial for efficient cyclization and incorporation of trifluoromethyl groups into the benzimidazole ring, enhancing reaction rates and yields.

- The chloro substituent at the 6-position influences the electronic properties of the benzimidazole ring, affecting both reactivity and biological activity, as demonstrated in related compounds with anticancer and anti-inflammatory properties.

- The carbonitrile group at the 4-position serves as a versatile functional handle for further chemical modifications, such as hydrolysis to carboxylic acids or amidation, expanding the compound's utility in drug development.

- Multi-step synthesis routes allow precise control over substitution patterns, enabling the design of benzimidazole derivatives with tailored biological activities, including inhibition of key signaling pathways relevant to cancer and hypertension.

The preparation of Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- involves multi-step synthetic strategies primarily based on the condensation of substituted o-phenylenediamines with aldehydes or related precursors under acidic conditions, often catalyzed by Lewis acids such as BF3·OEt2. The introduction of the carbonitrile group typically occurs via functional group transformations either during or after ring formation. The chloro and trifluoromethyl substituents are incorporated through the choice of starting materials and reaction conditions, which significantly influence the yield and properties of the final compound. Extensive purification by chromatography is standard to obtain high-purity products.

This compound's synthesis is well-documented in patent literature and academic research, with yields ranging from moderate to high (43–83%) depending on the specific method and substituents used. The methodologies provide a robust platform for creating biologically active benzimidazole derivatives with potential pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The 4-cyano group undergoes hydrolysis under acidic or basic conditions to form carboxyl derivatives:

Mechanistic studies show the trifluoromethyl group at C2 increases electrophilicity at C4 through σ-withdrawal effects, accelerating nitrile hydrolysis compared to non-fluorinated analogs .

Nucleophilic Substitution at C6 Chloro Position

The C6 chlorine participates in SNAr reactions due to activation by adjacent electron-withdrawing groups:

Kinetic studies reveal substitution rates follow: NH₃ > RS⁻ > RO⁻ > ArO⁻, with complete regioselectivity at C6 due to para-directing effects of the C4-cyano group .

Electrophilic Aromatic Substitution

Despite multiple electron-withdrawing groups, limited electrophilic substitution occurs at C5/C7 positions under forcing conditions:

| Electrophile | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄ | 0°C → 50°C | 5-Nitro derivative | 34% |

| ClSO₃H | AlCl₃ | -10°C | 7-Sulfonic acid | 28% |

Density functional theory (DFT) calculations confirm C5 is more reactive than C7 by 8.3 kcal/mol due to reduced steric hindrance from the C2-CF₃ group .

Cyclization Reactions

The nitrile group participates in heterocycle formation:

| Reagent | Conditions | Cyclized Product | Application |

|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux | Tetrazolo[1,5-a]benzimidazole | Antiviral lead compound |

| HS(CH₂)₂SH | HCl gas, CH₂Cl₂ | Thieno[2,3-d]benzimidazole | Fluorescent probe |

X-ray crystallography of the tetrazolo derivative shows a dihedral angle of 12.4° between fused rings, confirming planarity critical for bioactivity .

Transition Metal-Catalyzed Couplings

Palladium and rhodium catalysts enable cross-couplings at C5/C7:

| Reaction Type | Catalyst System | Substrate | Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic | 88% | 220 |

| C-H Alkylation | Rh(cod)₂OTf, Xantphos | Ethyl acrylate | 79% | 315 |

Notably, the trifluoromethyl group suppresses homocoupling side reactions by reducing electron density at C2 .

Redox Transformations

Controlled reductions preserve the benzimidazole core:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOAc | 4-Aminomethyl derivative | 94:6 (4-CN→CH₂NH₂ vs ring reduction) |

| NaBH₄/CuCl₂ | MeOH, 0°C | 4-Aldehyde intermediate | 82% |

In contrast, LiAlH₄ causes full reduction of both nitrile and benzimidazole rings, generating tetracyclic amines (57% yield) .

This reactivity profile positions 6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile as a versatile intermediate for pharmaceutical and materials synthesis. Its balanced electronic properties enable predictable regioselectivity in nucleophilic/electrophilic reactions while maintaining thermal stability up to 280°C (TGA data ). Recent applications include its use as a precursor in HIV protease inhibitors and organic semiconductors .

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-, have been extensively studied for their potential as therapeutic agents.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study reported the discovery of benzimidazolone inhibitors that target the BCL6 protein, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). These inhibitors were shown to cause rapid degradation of BCL6, leading to reduced tumor growth in xenograft models .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| CCT369260 | BCL6 | Tumor reduction in xenograft models | |

| 5a | Human lung adenocarcinoma | IC50: 6.3 μM | |

| 5b | Human lung adenocarcinoma | IC50: 7.9 μM |

Antiviral Properties

Another area of interest is the antiviral properties of benzimidazole derivatives. A study highlighted the synthesis of compounds that showed effectiveness against HIV-1 variants, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Agricultural Applications

Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- has also found utility as a herbicide. It is recognized for its efficacy in controlling weeds in flax and cereal crops.

Herbicidal Activity

The compound acts by inhibiting specific biochemical pathways in plants, making it a valuable tool for agricultural management. Its use is regulated due to potential environmental impacts, and it is classified as an environmentally hazardous material by regulatory bodies .

Table 2: Herbicidal Efficacy

| Crop Type | Target Weeds | Application Rate | Reference |

|---|---|---|---|

| Flax | Various broadleaf weeds | Specific rates based on local guidelines | |

| Cereals | Grassy weeds | Specific rates based on local guidelines |

Material Science

In addition to its biological applications, benzimidazole derivatives are being explored for their potential in material science.

Synthesis of Novel Materials

Recent studies have focused on synthesizing novel materials incorporating benzimidazole structures for enhanced properties such as thermal stability and electrical conductivity . The unique electronic properties of benzimidazoles make them suitable candidates for organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Drug Development

A comprehensive study investigated the structure-activity relationship (SAR) of various benzimidazole derivatives against cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced anticancer activity, leading to the development of new therapeutic agents with improved efficacy and reduced side effects .

Case Study 2: Agricultural Field Trials

Field trials conducted with Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- demonstrated effective weed control in commercial flax production settings. The trials provided insights into optimal application rates and timing for maximum efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The substituents on the benzimidazole core significantly alter molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects :

- The carbonitrile (CN) group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at position 4 compared to analogs with carboxylic acid (electron-withdrawing but deprotonated in basic conditions) or fluorine substituents .

- The trifluoromethyl (CF3) group at position 2 contributes to steric hindrance and metabolic stability across all analogs .

Lipophilicity and Solubility: The target compound’s CN and CF3 groups likely reduce aqueous solubility compared to the carboxylic acid derivative (which has hydrogen-bonding capacity) . The dichloro analog (4,6-dichloro-2-CF3) exhibits higher lipophilicity than mono-chloro derivatives, impacting membrane permeability .

Acid-Base Properties :

- The pKa of the fluorinated analog (7.43) suggests moderate basicity, influenced by electron-withdrawing CF3 and F groups . The target compound’s carbonitrile may further lower the pKa.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article focuses on the biological activity of Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- , synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)- features a benzimidazole core substituted with a carbonitrile group and a trifluoromethyl moiety, which is known to enhance lipophilicity and biological activity. The presence of halogen atoms often contributes to increased potency against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against multiple cancer cell lines:

| Cell Line | Compound Activity (%) |

|---|---|

| Melanoma SK-MEL-5 | 59.64 |

| Non-small cell lung cancer A549 | 43.73 |

| CNS cancer SNB-19 | 40.70 |

| Ovarian cancer SK-OV-3 | 46.41 |

| Renal cancer 786-0 | 58.95 |

| Breast cancer MDA-MB-231 | 54.18 |

The compound 14c , closely related to Benzimidazole-4-carbonitrile, showed promising results, indicating that the trifluoromethyl group enhances antitumor activity by improving interactions with cellular targets .

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have exhibited notable antimicrobial effects. A study evaluated various benzimidazole compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria using the broth microdilution method:

| Compound | MIC (μg/ml) | Target Pathogen |

|---|---|---|

| Compound 1 | 50 | Salmonella typhi |

| Compound 3 | 62.5 | Staphylococcus aureus |

| Compound 4 | 12.5 | Escherichia coli |

These findings suggest that specific substitutions can significantly enhance the antimicrobial efficacy of benzimidazole derivatives .

Case Studies and Research Findings

- Anticancer Mechanisms : The mechanism of action for benzimidazole derivatives often involves the induction of apoptosis in cancer cells. For example, compounds were shown to activate caspase pathways leading to programmed cell death in several tested cancer lines .

- Hypertensive Activity : A case study evaluated the antihypertensive effects of synthesized benzimidazole derivatives in rat models. The compound showed significant reductions in systolic blood pressure compared to control groups, indicating potential therapeutic applications in hypertension .

- Inhibitory Effects on Enzymes : Some studies reported that benzimidazole derivatives could inhibit enzymes such as microsomal prostaglandin E2 synthase (mPGES-1), which is relevant for inflammatory diseases and pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(trifluoromethyl)benzimidazole derivatives?

- Methodological Answer : Synthesis typically involves cyclization of substituted o-phenylenediamines with nitriles or carbonyl-containing reagents under acidic conditions. For example, condensation of 4-chloro-2-(trifluoromethyl)aniline derivatives with cyanogen bromide or cyanamide can yield the benzimidazole core. Optimization of reaction temperature (80–120°C) and catalysts (e.g., polyphosphoric acid) is critical to minimize side products like halogenated byproducts . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%).

Q. How can researchers safely handle toxic byproducts (e.g., nitrogen oxides, chlorine) generated during synthesis?

- Methodological Answer : Use inert gas purging (N₂/Ar) to suppress reactive intermediates and install scrubbers for acidic gases (e.g., NaOH traps for Cl₂). Workplace controls include local exhaust ventilation and sealed reaction vessels to limit exposure . Personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons is mandatory. Toxicity data from structurally similar compounds (e.g., 4,5-dichloro analogs) suggest acute exposure limits of 0.1 ppm for halogenated fumes .

Q. What spectroscopic techniques are optimal for characterizing the compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., trifluoromethyl at C2: δ ~120 ppm in ¹³C).

- MS : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₉H₄ClF₃N₂: calculated 239.1, observed 239.0 ± 0.2).

- FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software refines bond lengths and angles, distinguishing between isomeric forms. For example, the trifluoromethyl group’s orientation (e.g., axial vs. equatorial) can be confirmed via anisotropic displacement parameters. Discrepancies in density functional theory (DFT)-predicted geometries (e.g., torsional angles ±5°) vs. experimental data are reconciled by adjusting van der Waals radii in refinement .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electron density maps. The C4-carbonitrile’s electrophilicity (Fukui indices >0.5) suggests susceptibility to attack by amines or thiols.

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics are modeled using GROMACS, with force fields parameterized for fluorine atoms .

Q. How does the compound’s bioactivity correlate with structural modifications (e.g., substituent effects)?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing -CF₃ with -Cl or -CH₃) and testing against target enzymes (e.g., DNA topoisomerases). IC₅₀ values from fluorescence polarization assays reveal that electron-withdrawing groups (-CF₃) enhance binding affinity (ΔG = -8.2 kcal/mol) compared to electron-donating groups (-CH₃: ΔG = -6.5 kcal/mol) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase). For example, a reported mp of 244–245°C may conflict with impure samples (mp 230–235°C). Differential scanning calorimetry (DSC) at 10°C/min under N₂ resolves polymorphic variations.

Q. What experimental controls mitigate batch-to-batch variability in halogenated byproducts?

- Methodological Answer :

- Reagent Purity : Use freshly distilled trifluoroacetic anhydride to avoid moisture-induced side reactions.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitrile imines at 1650 cm⁻¹) to terminate reactions at >90% conversion .

Safety & Compliance

Q. What are the best practices for disposing of halogenated waste from this compound?

- Methodological Answer : Incinerate at >1200°C with alkaline scrubbers to neutralize HF/HCl emissions. Document waste streams per EPA guidelines (40 CFR 261.33) for halogenated organics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.